6-methyl-l-tryptophan

Description

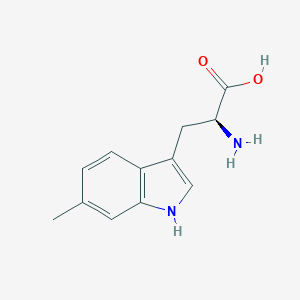

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMRVYIFGPMUCG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941788 | |

| Record name | 6-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-34-7, 1991-93-1 | |

| Record name | L-6-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methyl-L-tryptophan: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 6-methyl-L-tryptophan, a methylated analog of the essential amino acid L-tryptophan. This document details the initial discoveries, outlines various chemical and chemoenzymatic synthesis methodologies with specific experimental protocols, and presents key quantitative data in structured tables. Furthermore, it illustrates the primary signaling pathway affected by this compound and visualizes the workflows of its principal synthesis routes using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of oncology and immunology, where tryptophan metabolism is a critical therapeutic target.

Discovery and Biological Significance

The exploration of tryptophan analogs has been a fruitful area of research, leading to the discovery of molecules with significant biological activities. While the first synthesis of a racemic mixture of DL-6-methyltryptophan was reported by Snyder and Pilgrim in 1948, the specific investigation of the L-enantiomer gained momentum with the growing understanding of its role as a modulator of key metabolic enzymes.

This compound is primarily recognized for its role as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , a crucial enzyme in the kynurenine pathway of tryptophan metabolism.[1] The IDO1 enzyme is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to depletion of tryptophan and accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape. By inhibiting IDO1, this compound can help restore anti-tumor immune responses.

Additionally, this compound has been investigated as an inhibitor of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of serotonin.[2] TPH inhibition can have significant effects on serotonergic signaling and is an area of interest for various therapeutic applications.

Mechanism of Action: IDO1 Inhibition

This compound acts as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-tryptophan. This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and chemoenzymatic methods. Early methods produced racemic mixtures, while modern approaches focus on enantioselective synthesis to obtain the biologically active L-isomer.

Chemical Synthesis

The pioneering synthesis of dl-6-methyltryptophan laid the groundwork for future advancements. The general approach involved the synthesis of 6-methylindole followed by its condensation with a suitable amino acid precursor.

Experimental Protocol (Adapted from Snyder and Pilgrim, 1948):

-

Synthesis of 6-Methylindole: Typically achieved through a Fischer indole synthesis starting from p-toluidine.

-

Condensation: Reaction of 6-methylindole with an appropriate acylaminomalonic ester or a similar precursor, followed by hydrolysis and decarboxylation to yield the racemic amino acid.

Modern chemical syntheses of L-tryptophan analogs often employ asymmetric hydrogenation of a prochiral dehydroprecursor using a chiral catalyst. While the first enantioselective synthesis of (R)-6-methyltryptophan was detailed by Hengartner et al. in 1979, the same principle applies to the synthesis of the L-enantiomer by selecting the appropriate chiral phosphine ligand for the rhodium catalyst.

Experimental Protocol (Conceptual, based on similar asymmetric hydrogenations):

-

Preparation of the Dehydro-precursor: 6-Methylindole-3-aldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to yield α-acetamido-β-(6-methyl-3-indolyl)acrylic acid.

-

Asymmetric Hydrogenation: The dehydro-precursor is dissolved in a suitable solvent (e.g., methanol) and hydrogenated under pressure in the presence of a chiral rhodium catalyst (e.g., Rh(I)-complex with a chiral diphosphine ligand like (S,S)-Chiraphos or (S,S)-DiPAMP for the L-isomer).

-

Hydrolysis: The resulting N-acetyl-L-6-methyltryptophan is hydrolyzed (e.g., with aqueous acid or base) to afford L-6-methyltryptophan.

-

Purification: The final product is purified by recrystallization or chromatography.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a highly stereoselective and environmentally friendly alternative to purely chemical syntheses. The use of tryptophan synthase or tryptophanase allows for the direct conversion of 6-methylindole and a simple precursor into L-6-methyltryptophan.

Tryptophan synthase catalyzes the reaction between indole and L-serine to form L-tryptophan. The enzyme exhibits substrate promiscuity and can accept substituted indoles, including 6-methylindole.[3]

References

- 1. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of 6-Methyl-L-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its structural modification, the addition of a methyl group at the 6th position of the indole ring, confers distinct biochemical properties that differentiate it from its parent molecule. These properties primarily manifest in its interaction with the major metabolic pathways of tryptophan: the serotonin synthesis pathway and the kynurenine pathway. This technical guide provides an in-depth overview of the core biochemical properties of this compound, focusing on its enzymatic interactions, effects on signaling pathways, and the experimental methodologies used to characterize them.

Core Biochemical Properties and Data Presentation

This compound's primary biochemical significance lies in its dual role as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), the initial and rate-limiting enzyme of the kynurenine pathway.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 218.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | --INVALID-LINK-- |

| Melting Point | 292 °C | --INVALID-LINK-- |

| Boiling Point | 447.4 °C | --INVALID-LINK-- |

| Solubility | Soluble in hot alcohol, alkali hydroxides; insoluble in chloroform. | --INVALID-LINK-- |

Enzymatic Interaction Data

Table 1: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

| Parameter | Value | Experimental System |

| IC₅₀ | Data not available | |

| Kᵢ | Data not available | |

| Inhibition Type | Competitive (inferred from related tryptophan analogs) |

Table 2: Interaction with Tryptophan Hydroxylase (TPH)

| Parameter | Value | TPH Isoform |

| Kₘ | Data not available | TPH1/TPH2 |

| Vₘₐₓ | Data not available | TPH1/TPH2 |

| Substrate Activity | Acts as a substrate | TPH1/TPH2 |

Signaling Pathways and Mandatory Visualizations

This compound's modulation of IDO1 and TPH has significant downstream consequences on cellular signaling.

Kynurenine Pathway and IDO1 Inhibition

IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment or during inflammatory responses leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This has an immunosuppressive effect by activating the GCN2 stress response kinase, inhibiting mTOR signaling in T cells, and activating the aryl hydrocarbon receptor (AhR)[1][2]. By inhibiting IDO1, this compound is predicted to reverse these effects, thereby restoring T-cell function and reducing immune tolerance.

Serotonin Pathway Modulation

Tryptophan hydroxylase (TPH) is the initial and rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[3]. As a substrate for TPH, this compound can be converted to 6-methyl-5-hydroxytryptophan, which can then be decarboxylated to form 6-methyl-serotonin. The incorporation of this analog into the serotonin pathway can potentially alter serotonergic signaling, though the precise functional consequences of 6-methyl-serotonin at serotonin receptors are not well-characterized.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biochemical properties.

IDO1 Inhibition Assay (Cell-Based)

This protocol is adapted from established methods for measuring IDO1 activity in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on IDO1 activity in cultured cells.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)[4].

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human interferon-gamma (IFN-γ).

-

This compound.

-

L-kynurenine standard.

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plates.

-

Microplate reader.

Workflow Diagram:

Procedure:

-

Cell Plating: Seed the IDO1-inducible cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression and incubate for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFN-γ-containing medium and add the different concentrations of the inhibitor to the cells. Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate for 24-48 hours to allow for tryptophan metabolism.

-

Kynurenine Measurement: a. Transfer the cell culture supernatant to a new 96-well plate. b. Add an equal volume of 30% TCA to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine[4]. c. Centrifuge the plate to pellet any precipitate. d. Transfer the supernatant to another plate and add an equal volume of Ehrlich's reagent. e. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of L-kynurenine. Determine the kynurenine concentration in each sample from the standard curve. Plot the percentage of IDO1 inhibition against the log concentration of this compound and determine the IC₅₀ value.

Tryptophan Hydroxylase Activity Assay (HPLC-Based)

This protocol outlines a common method for measuring TPH activity by quantifying the production of 5-hydroxytryptophan (5-HTP).

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of TPH with this compound as a substrate.

Materials:

-

Purified recombinant TPH (TPH1 or TPH2).

-

This compound.

-

Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) and a reducing agent like dithiothreitol (DTT).

-

Catalase and ferrous ammonium sulfate.

-

Reaction buffer (e.g., MOPS or HEPES).

-

Perchloric acid (PCA) containing a suitable internal standard.

-

High-performance liquid chromatography (HPLC) system with a fluorescence or electrochemical detector.

-

Reversed-phase C18 column.

Workflow Diagram:

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified TPH enzyme, catalase, ferrous ammonium sulfate, and DTT.

-

Substrate Addition: Add varying concentrations of this compound to initiate the reaction.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid containing an internal standard.

-

Sample Preparation: Centrifuge the tubes to pellet the precipitated protein.

-

HPLC Analysis: a. Inject a defined volume of the supernatant onto a reversed-phase C18 HPLC column. b. Elute the compounds using a suitable mobile phase. c. Detect the product, 6-methyl-5-hydroxytryptophan, using a fluorescence detector (excitation ~300 nm, emission ~340 nm) or an electrochemical detector.

-

Data Analysis: Quantify the amount of product formed by comparing the peak area to a standard curve. Plot the reaction velocity against the substrate concentration and use non-linear regression (e.g., Michaelis-Menten equation) to determine the Kₘ and Vₘₐₓ values.

Conclusion

This compound presents a fascinating case of a synthetic amino acid analog with the potential to modulate two critical and interconnected metabolic pathways. Its inhibitory action on IDO1 positions it as a candidate for immunotherapeutic applications, while its role as a substrate for TPH suggests possible applications in neuroscience and endocrinology. The lack of comprehensive quantitative data highlights a significant area for future research. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and characterize the biochemical properties of this intriguing molecule. Such studies will be instrumental in elucidating its full therapeutic potential and advancing its development from the laboratory to clinical applications.

References

- 1. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The kynurenine pathway as a potential link between ethanol-induced behavioral alterations and neuroinflammation [frontiersin.org]

- 4. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of 6-Methyl-L-Tryptophan In Vitro: A Review of Available Data

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific in vitro physiological effects of 6-methyl-L-tryptophan. While the broader field of tryptophan metabolism and its analogs is an active area of research, particularly in the context of immunology and oncology, specific data on the 6-methylated form of L-tryptophan is scarce. This technical guide summarizes the current landscape and highlights the areas where further research is critically needed.

Introduction to Tryptophan Metabolism and Analogs

L-tryptophan is an essential amino acid with a pivotal role in protein synthesis and as a precursor for various bioactive molecules.[1][2] Its catabolism primarily occurs via the kynurenine and serotonin pathways. The enzyme indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key rate-limiting enzymes in the kynurenine pathway, which produces metabolites that are crucial in immune regulation.[3][4] Dysregulation of this pathway is implicated in several pathologies, including cancer, where it contributes to an immunosuppressive tumor microenvironment.[3][5]

This has led to the development of tryptophan analogs as potential therapeutic agents, with a primary focus on inhibiting IDO1. The most extensively studied of these is 1-methyl-tryptophan, which exists as L- and D-stereoisomers (1-L-MT and 1-D-MT respectively).[1][2] These analogs have been investigated for their ability to reverse IDO1-mediated immunosuppression and impact signaling pathways such as the mechanistic target of rapamycin (mTOR) and the general control nonderepressible 2 (GCN2) stress-sensing pathway.[1][6][7]

The Paucity of Data on this compound

Despite the intense research focus on tryptophan analogs, specific and detailed in vitro studies on this compound are notably absent from the published literature. Extensive searches for quantitative data, experimental protocols, and defined signaling pathway interactions related to this specific compound have yielded minimal results.

One study on the synthesis and preclinical evaluation of a related but distinct compound, 6-[¹⁸F]Fluoro-α-methyl-l-tryptophan, for positron emission tomography (PET) imaging, reported that it was not a substrate for IDO1 or tryptophan hydroxylase (TPH) in in vitro enzymatic assays. However, this finding cannot be directly extrapolated to this compound.

The lack of empirical data prevents the construction of a detailed technical guide as requested. There is no publicly available information to populate quantitative data tables, detail specific experimental methodologies, or generate accurate diagrams of its effects on signaling pathways. An application note for a protected form of the compound, N-Boc-6-methyl-L-tryptophan, explicitly states the absence of publicly available experimental data and provides only predicted analytical data.

Inferred Areas for Future Investigation

Based on the research conducted on other tryptophan analogs, several key areas of investigation for this compound can be proposed. These represent critical unanswered questions that would form the basis of a comprehensive in vitro characterization.

Interaction with Tryptophan-Metabolizing Enzymes

A foundational step would be to determine if this compound acts as a substrate or inhibitor of the key enzymes in the kynurenine pathway, IDO1 and TDO.

Suggested Experimental Protocol: IDO1/TDO Enzymatic Assay

-

Objective: To determine the inhibitory potential (IC₅₀) of this compound on IDO1 and TDO enzyme activity.

-

Methodology:

-

Recombinant human IDO1 or TDO enzyme would be incubated with varying concentrations of this compound in the presence of the substrate L-tryptophan.

-

The reaction mixture would also contain necessary co-factors such as ascorbic acid and methylene blue.[4]

-

The reaction would be stopped, and the product, kynurenine, would be quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.[4][8]

-

The IC₅₀ value would be calculated by plotting the percentage of enzyme inhibition against the concentration of this compound.

-

Effects on Cellular Tryptophan Metabolism and the Kynurenine Pathway

Investigating how this compound affects the production of kynurenine and other downstream metabolites in a cellular context is crucial.

Suggested Experimental Protocol: Cellular Kynurenine Production Assay

-

Objective: To measure the effect of this compound on kynurenine production in cancer cell lines known to express IDO1, such as HeLa or MCF-7 cells.

-

Methodology:

-

Cells would be cultured in the presence of interferon-gamma (IFN-γ) to induce IDO1 expression.[3]

-

The cells would then be treated with various concentrations of this compound.

-

After a set incubation period, the cell culture supernatant would be collected.

-

The concentration of kynurenine in the supernatant would be measured by HPLC.[8]

-

Cell viability assays (e.g., MTT or trypan blue exclusion) would be run in parallel to control for any cytotoxic effects.[9][10]

-

Impact on Immune Cell Function

A key physiological effect of IDO1 inhibition is the restoration of T-cell proliferation. Assessing the impact of this compound on this process is a critical step.

Suggested Experimental Protocol: T-cell Proliferation Assay

-

Objective: To determine if this compound can reverse IDO1-mediated suppression of T-cell proliferation.

-

Methodology:

-

A co-culture system of T-cells and IDO1-expressing cells (e.g., IFN-γ treated dendritic cells or cancer cells) would be established.

-

T-cells would be labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

-

The co-culture would be treated with different concentrations of this compound.

-

After several days, T-cell proliferation would be assessed by measuring the dilution of the CFSE dye using flow cytometry.[11]

-

Modulation of Key Signaling Pathways

Tryptophan depletion and its analogs are known to affect central signaling pathways like mTOR, GCN2, and the Aryl Hydrocarbon Receptor (AhR).

Suggested Experimental Workflow: Signaling Pathway Analysis

The logical workflow to investigate the impact of this compound on these pathways is as follows:

References

- 1. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GCN2-Dependent Metabolic Stress Is Essential for Endotoxemic Cytokine Induction and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of cytotoxic effects of several novel tetralin derivatives against Hela, MDA-MB-468, and MCF-7 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

The Mechanism of Action of 6-methyl-L-tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 6-methyl-L-tryptophan, a synthetic analog of the essential amino acid L-tryptophan. While specific quantitative binding data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-characterized tryptophan derivatives allows for a detailed elucidation of its expected biological activity. This guide focuses on its role as a modulator of the kynurenine pathway, a critical metabolic route involved in immune regulation and disease pathogenesis.

Core Mechanism: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The primary mechanism of action of this compound is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[1]

Key aspects of the inhibitory action include:

-

Competitive Inhibition: As a structural analog of L-tryptophan, this compound is predicted to act as a competitive inhibitor, binding to the active site of the IDO1 enzyme. This competition prevents the natural substrate, L-tryptophan, from binding and being catabolized. The methylation at the 6-position of the indole ring is thought to interfere with the oxidative cleavage of the pyrrole ring, a critical step in the enzymatic reaction.

-

Tryptophan Sparing: By blocking IDO1, this compound prevents the depletion of local tryptophan concentrations. This is crucial in microenvironments where IDO1 is overexpressed, such as in tumors.

-

Reduction of Immunosuppressive Metabolites: The inhibition of IDO1 halts the production of downstream metabolites in the kynurenine pathway, most notably kynurenine itself. Kynurenine and its derivatives are known to have immunosuppressive effects, including the induction of T-cell anergy and apoptosis and the promotion of regulatory T-cell (Treg) differentiation.[2]

Impact on Signaling Pathways and Cellular Function

The inhibition of IDO1 by this compound initiates a cascade of downstream effects that collectively counter immune suppression, particularly in the context of oncology.

The Kynurenine Pathway

The kynurenine pathway is the central metabolic route for tryptophan degradation, accounting for approximately 95% of its catabolism.[3] IDO1's role as the initial and rate-limiting enzyme makes it a critical control point. By inhibiting IDO1, this compound effectively shuts down this pathway at its origin, preventing the formation of a series of biologically active metabolites.

Caption: Inhibition of the Kynurenine Pathway by this compound.

Reversal of T-Cell Suppression

In the tumor microenvironment, IDO1-mediated tryptophan depletion and kynurenine accumulation lead to the suppression of effector T-cells and the enhancement of regulatory T-cells (Tregs), allowing cancer cells to evade the immune system.[4] By blocking this process, this compound is expected to restore T-cell function.

-

Restoration of T-cell Proliferation: Tryptophan is essential for T-cell proliferation. By preventing its depletion, this compound allows for the normal activation and expansion of cytotoxic T-lymphocytes (CTLs).

-

Modulation of Downstream Signaling: Tryptophan starvation activates the GCN2 stress-response kinase, leading to T-cell anergy.[1] Kynurenine can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of Tregs.[5] Inhibition of IDO1 mitigates both of these immunosuppressive signaling events.

Caption: Restoration of T-Cell Function by this compound.

Quantitative Data

While specific quantitative data for this compound is scarce in the reviewed literature, data for the structurally similar and extensively studied IDO1 inhibitor, 1-methyl-L-tryptophan (L-1MT), provides a valuable reference for the expected potency. It is important to note that inhibitory concentrations can vary significantly between cell-free enzymatic assays and cell-based assays.

| Compound | Assay Type | IC50 / Ki | Reference |

| L-Tryptophan (Substrate) | Enzymatic | Km ≈ 7 µM | [6] |

| 1-methyl-L-tryptophan (L-1MT) | Enzymatic (cell-free) | IC50 ≈ 19 µM | [6] |

| 1-methyl-L-tryptophan (L-1MT) | Enzymatic (cell-free) | Ki = 6.6 µM | [7] |

| 1-methyl-L-tryptophan (L-1MT) | Cellular (HeLa cells) | IC50 = 120 µM | [8][9] |

| Epacadostat (Reference Inhibitor) | Enzymatic (cell-free) | IC50 = 72 nM | [1] |

| Epacadostat (Reference Inhibitor) | Cellular | IC50 = 12 nM | [10] |

Experimental Protocols

The mechanism of action of tryptophan analogs as IDO1 inhibitors is typically elucidated through a combination of enzymatic and cell-based assays.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant IDO1 enzyme.

Objective: To determine the IC50 or Ki of a test compound against purified IDO1.

Methodology:

-

Reaction Mixture Preparation: A typical reaction buffer consists of 50 mM potassium phosphate (pH 6.5), a reducing agent such as 20 mM ascorbic acid, an electron carrier like 10 µM methylene blue, and 100 µg/mL catalase to remove hydrogen peroxide.[11]

-

Enzyme and Inhibitor Incubation: Purified recombinant human IDO1 is pre-incubated with varying concentrations of the test compound (e.g., this compound) in the reaction mixture.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan (e.g., at a concentration near its Km, ~10-20 µM).

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 15-60 minutes).

-

Termination and Hydrolysis: The reaction is stopped by adding trichloroacetic acid (TCA). The mixture is then heated (e.g., 50°C for 30 minutes) to hydrolyze the product, N-formylkynurenine, to kynurenine.[11]

-

Detection of Kynurenine: After centrifugation to remove precipitated protein, the concentration of kynurenine in the supernatant is quantified. This is commonly done by:

-

Spectrophotometry: Reacting the kynurenine with p-dimethylaminobenzaldehyde (DMAB), which forms a yellow product measured at 480 nm.[11]

-

HPLC: High-performance liquid chromatography with UV or fluorescence detection provides a more specific and sensitive quantification of kynurenine.[12]

-

Fluorometric Assays: Using probes that react with N-formylkynurenine or kynurenine to produce a fluorescent signal.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for In Vitro IDO1 Enzymatic Inhibition Assay.

Cell-Based IDO1 Functional Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing data that may better reflect the in vivo potential of a compound by accounting for cell permeability and metabolism.

Objective: To determine the potency of a test compound in inhibiting IDO1 activity in cells.

Methodology:

-

Cell Culture: A human cell line that expresses IDO1, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, is cultured in 96-well plates.[11][13]

-

IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ, e.g., 100 ng/mL) for 24-48 hours.[13]

-

Compound Treatment: The culture medium is replaced with fresh medium containing IFNγ and serial dilutions of the test compound.

-

Incubation: Cells are incubated for a further 24-72 hours, during which the induced IDO1 metabolizes tryptophan from the culture medium into kynurenine, which is secreted.

-

Sample Collection: A sample of the cell culture supernatant is collected.

-

Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured using the same detection methods as in the enzymatic assay (e.g., reaction with DMAB or HPLC analysis).[11]

-

Cell Viability Assay: In parallel, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed on the cells to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not compound-induced cytotoxicity.

-

Data Analysis: The IC50 is calculated based on the reduction of kynurenine in the supernatant of treated cells compared to untreated, IFNγ-stimulated cells.

Conclusion

This compound is a tryptophan analog whose mechanism of action is centered on the inhibition of the immunomodulatory enzyme IDO1. By competitively blocking the first and rate-limiting step of the kynurenine pathway, it prevents the depletion of tryptophan and the production of immunosuppressive metabolites. This action is expected to reverse the anergic state of T-cells in IDO1-expressing microenvironments, such as tumors, thereby restoring anti-tumor immune responses. While direct quantitative binding and inhibition data for this compound are not widely reported, its mechanism can be confidently inferred from its structure and the extensive research on similar tryptophan-based IDO1 inhibitors. The experimental protocols detailed herein provide a robust framework for the further characterization of this and other novel IDO1-targeting compounds.

References

- 1. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. oncotarget.com [oncotarget.com]

structural analysis of 6-methyl-l-tryptophan

An In-depth Technical Guide to the Structural Analysis of 6-methyl-L-tryptophan

Introduction

This compound is a methylated analog of the essential amino acid L-tryptophan.[1][2] As a derivative of tryptophan, it serves as a valuable biochemical reagent and a tool in pharmaceutical and neuroscience research.[3][4] Its structure allows it to participate in or interfere with the metabolic pathways of tryptophan, making it useful for studying protein synthesis, neurotransmitter regulation, and developing new therapeutic agents.[3] Notably, it has been investigated for its potential to modulate serotonin levels, which is relevant in studies concerning mood disorders.[3] This document provides a comprehensive technical overview of the structural analysis of this compound, including its chemical properties, spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically an off-white or white to yellow solid.[3][5] Its fundamental properties are summarized below, providing a baseline for its identification and handling.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | [6] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][5][6] |

| Molecular Weight | 218.25 g/mol | [1][5][6][7] |

| CAS Number | 33468-34-7 | [1][6] |

| Melting Point | ~292 °C | [1] |

| Boiling Point | ~447.4 °C | [1] |

| Appearance | White to yellow solid | [5] |

| Storage Temperature | 2°C - 8°C | [1][3] |

| SMILES | CC1=CC2=C(C=C1)C(=CN2)C--INVALID-LINK--N | [6] |

| InChIKey | GDMRVYIFGPMUCG-JTQLQIEISA-N | [6] |

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous structural elucidation of this compound. This section details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shift data for the N-Boc protected form of this compound are presented, as this is a common intermediate for which data is available.[8] The values for the unprotected form would be similar, with expected variations for the protons and carbons near the amino and carboxylic acid groups.

Table 2: Predicted ¹H NMR Chemical Shifts (N-Boc-6-methyl-L-tryptophan in CDCl₃) [8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole NH | ~8.1 | br s |

| H-7 (indole) | ~7.5 | d |

| H-5 (indole) | ~7.1 | s |

| H-4 (indole) | ~7.0 | d |

| H-2 (indole) | ~6.9 | s |

| NH (Boc) | ~5.1 | d |

| α-CH | ~4.6 | m |

| β-CH₂ | ~3.3 | m |

| 6-CH₃ (indole) | ~2.4 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts (N-Boc-6-methyl-L-tryptophan in CDCl₃) [8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~176 |

| C=O (Boc) | ~155 |

| C-7a (indole) | ~136 |

| C-6 (indole) | ~132 |

| C-3a (indole) | ~128 |

| C-2 (indole) | ~123 |

| C-5 (indole) | ~120 |

| C-4 (indole) | ~111 |

| C-7 (indole) | ~110 |

| C-3 (indole) | ~109 |

| C (Boc quaternary) | ~80 |

| α-C | ~54 |

| β-C | ~28 |

| C (Boc methyls) | ~28 |

| 6-CH₃ (indole) | ~22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Table 4: Predicted m/z Values for N-Boc-6-methyl-L-tryptophan [8]

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | C₁₇H₂₃N₂O₄⁺ | 319.1652 |

| [M+Na]⁺ | C₁₇H₂₂N₂NaO₄⁺ | 341.1472 |

| [M-Boc+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 |

For the unprotected this compound, the [M+H]⁺ ion would correspond to an m/z of approximately 219.1128.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands similar to L-tryptophan, with additional peaks corresponding to the methyl group.

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Indole) | ~3400 | Stretching vibration of the indole N-H bond.[9] |

| N-H Stretch (Amine) | 3100-3000 | Stretching of the primary amine group. |

| O-H Stretch (Carboxyl) | 3300-2500 | Broad band from the carboxylic acid O-H. |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching. |

| C-H Stretch (Aliphatic) | ~2900 | Aliphatic C-H stretching from the methyl and methylene groups.[9] |

| C=O Stretch (Carboxyl) | ~1600-1665 | Stretching of the carbonyl group in the carboxylic acid.[9] |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations. |

Experimental Protocols

Detailed methodologies are crucial for reproducible structural analysis. The following protocols are generalized workflows for acquiring spectroscopic data.

Workflow for Structural Analysis

Caption: General experimental workflow for the structural analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for N-Boc protected, D₂O or DMSO-d₆ for unprotected).[8]

-

Instrumentation : Use a 400 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition : Acquire a one-dimensional ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.[8]

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more).[8]

-

Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. Apply a window function and Fourier transform. Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.[8]

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent mixture, such as 50% methanol/water with 0.1% formic acid for electrospray ionization (ESI).[10]

-

Instrumentation : Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or Time-of-Flight (TOF) instrument.

-

Method : Infuse the sample solution directly or via liquid chromatography (LC). Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺).

-

Data Analysis : Determine the accurate mass of the parent ion to confirm the elemental formula. Analyze fragmentation patterns (MS/MS) to further verify the structure by comparing it to predicted fragments.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : For a solid sample, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption peaks and assign them to the corresponding functional groups within the molecule.

Biological Context and Signaling Pathways

As a tryptophan analog, this compound can influence metabolic pathways where tryptophan is a precursor. The two primary pathways are the serotonin/melatonin pathway and the kynurenine pathway, which accounts for over 95% of tryptophan degradation.[11][12] The presence of this compound can act as a competitive inhibitor or an alternative substrate for the enzymes in these pathways, such as tryptophan hydroxylase (TPH) or indoleamine 2,3-dioxygenase (IDO).[13]

Caption: Tryptophan metabolism pathways and the potential influence of this compound.

References

- 1. This compound | 33468-34-7 | IBA46834 | Biosynth [biosynth.com]

- 2. 6-METHYL-DL-TRYPTOPHAN | 2280-85-5 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS#: 33468-34-7 [m.chemicalbook.com]

- 6. 6-Methyltryptophan | C12H14N2O2 | CID 164910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methyl-DL-tryptophan | C12H14N2O2 | CID 95319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tryptophan - Wikipedia [en.wikipedia.org]

- 13. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-L-Tryptophan: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Role as a Tryptophan Analog in Modulating Kynurenine and Serotonin Pathways

Abstract

6-Methyl-L-tryptophan, a synthetic analog of the essential amino acid L-tryptophan, has emerged as a significant tool in biochemical research and as a potential therapeutic agent. Its structural similarity to L-tryptophan allows it to interact with key metabolic pathways, primarily the kynurenine and serotonin pathways. By competitively inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tryptophan catabolism, this compound modulates immune responses and shows promise in cancer immunotherapy.[1] Furthermore, its influence on the serotonin synthesis pathway highlights its potential in neuroscience research and the development of therapies for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

Introduction

L-tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins, the neurotransmitter serotonin, and the neuroactive metabolites of the kynurenine pathway.[2] The metabolic fate of tryptophan is tightly regulated and plays a crucial role in various physiological processes, including immune surveillance, neuronal function, and mood regulation.[3] Dysregulation of tryptophan metabolism is implicated in the pathophysiology of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[4]

This compound is a methylated derivative of L-tryptophan that acts as a competitive inhibitor of key enzymes in tryptophan metabolism.[5] Its primary target is indoleamine 2,3-dioxygenase 1 (IDO1), the first and rate-limiting enzyme of the kynurenine pathway.[1] By inhibiting IDO1, this compound can reverse the immunosuppressive tumor microenvironment, making it a compound of interest in cancer immunotherapy.[1] This guide will delve into the technical details of this compound as a tryptophan analog, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound primarily exerts its effects by interfering with the two major metabolic pathways of tryptophan: the kynurenine pathway and the serotonin pathway.

Inhibition of the Kynurenine Pathway

The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism.[2] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO1) in extrahepatic tissues.[6] In many cancers, the overexpression of IDO1 leads to a depletion of tryptophan and an accumulation of kynurenine and its downstream metabolites, which collectively suppress the anti-tumor immune response.[7]

This compound acts as a competitive inhibitor of IDO1. The methyl group at the 6th position of the indole ring is thought to sterically hinder the proper binding and/or catalytic conversion of the substrate. While specific IC50 values for this compound are not as widely reported as for its counterpart, 1-methyl-tryptophan, studies on similar analogs provide insights into its inhibitory potential.

Signaling Pathway: Kynurenine Pathway and IDO1 Inhibition

Caption: Inhibition of the Kynurenine Pathway by this compound.

Modulation of the Serotonin Pathway

A smaller fraction of tryptophan is utilized for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3] This pathway is initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (5-HTP).[8] 5-HTP is then decarboxylated to form serotonin. By competing with tryptophan for the enzymes in this pathway, this compound can potentially alter serotonin synthesis. This has implications for studying the role of serotonin in various neurological and psychiatric conditions.

Signaling Pathway: Serotonin Synthesis

Caption: Potential Modulation of the Serotonin Pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of tryptophan analogs, including this compound and the closely related 1-methyl-L-tryptophan, on key enzymes and metabolic pathways.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| 1-Methyl-L-tryptophan | IDO1 | Enzymatic | Ki = 6.6 µM | [5] |

| 1-Methyl-DL-tryptophan | IDO1 | Enzymatic | IC50 > 100 µM | [9] |

| 6-Nitro-L-tryptophan | IDO1 | Enzymatic | IC50 = 0.8 µM | [10] |

Table 1: Inhibitory Activity of Tryptophan Analogs on IDO1.

| Treatment | Parameter Measured | System | Observed Effect | Reference |

| Tryptophan Depletion | Serotonin Synthesis | Human Brain (PET) | Significant Decrease | [8] |

| 1-Methyl-L-tryptophan | Kynurenine/Tryptophan Ratio | Mouse Plasma | Decreased Ratio | [7] |

| α-methyl-L-tryptophan | Serotonin Synthesis | Dog Brain (PET) | Increased Synthesis | [11] |

Table 2: In Vivo Effects of Tryptophan Analogs on Metabolic Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

IDO1 Enzymatic Inhibition Assay

This protocol is adapted from established methods for determining IDO1 inhibitory activity.[12]

Objective: To determine the IC50 value of this compound for IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

This compound

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors and reagents (e.g., ascorbic acid, methylene blue, catalase)

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Prepare Reagents: Prepare stock solutions of L-tryptophan, this compound, and other reagents in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, recombinant IDO1 enzyme, and varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate Reaction: Start the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding TCA. This also facilitates the hydrolysis of N-formylkynurenine to kynurenine.

-

Kynurenine Detection: Centrifuge the plate to pellet precipitated protein. Measure the kynurenine concentration in the supernatant. This can be done by measuring its absorbance at 321 nm or by using a colorimetric or fluorometric detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow: IDO1 Enzymatic Inhibition Assay

Caption: Workflow for the IDO1 enzymatic inhibition assay.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.[13][14][15][16]

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on a specific cell line.

Materials:

-

Cell line of interest (e.g., cancer cell line, immune cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Quantification of Kynurenine and Serotonin Pathway Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of tryptophan metabolites.[1][17][18][19][20]

Objective: To quantitatively measure the levels of tryptophan, kynurenine, serotonin, and their metabolites in biological samples (e.g., plasma, cell culture supernatant, brain tissue) following treatment with this compound.

Materials:

-

Biological samples

-

Internal standards (stable isotope-labeled analogs of the analytes)

-

Protein precipitation solvent (e.g., methanol or acetonitrile)

-

LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer)

-

Appropriate LC column (e.g., C18) and mobile phases

Procedure:

-

Sample Preparation: Thaw biological samples. For protein-containing samples, perform a protein precipitation step by adding a cold organic solvent containing the internal standards. Centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

LC Separation: Inject the sample onto the LC system. The analytes are separated on the analytical column using a specific gradient of mobile phases.

-

MS/MS Detection: The eluting analytes are ionized in the mass spectrometer source and detected in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Conclusion

This compound is a valuable research tool for investigating the intricate roles of the kynurenine and serotonin pathways in health and disease. Its ability to inhibit IDO1 makes it a compound of significant interest for the development of novel cancer immunotherapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this tryptophan analog. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to establish its therapeutic window for various applications.

References

- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

Early Studies on 6-Methyl-L-Tryptophan: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-L-tryptophan, a synthetic analog of the essential amino acid L-tryptophan, emerged in early biochemical research as a valuable tool for elucidating the regulatory mechanisms of the tryptophan biosynthetic pathway. Its structural similarity to tryptophan allows it to act as a competitive inhibitor and a false feedback regulator, providing researchers with a means to probe the intricate control of amino acid synthesis. This technical guide delves into the foundational studies of 6-methyl-DL-tryptophan, focusing on its effects on tryptophan biosynthesis in the fungus Neurospora crassa and its influence on actinomycin synthesis. The information presented herein is compiled from seminal papers of the 1960s, offering a detailed look at the quantitative data and experimental methodologies from this pioneering era of biochemical research.

Core Findings from Early Research

Early investigations revealed that 6-methyl-DL-tryptophan exerts two primary modes of control over the tryptophan biosynthetic pathway: repression of enzyme synthesis and inhibition of enzyme activity. These effects were principally studied in the context of anthranilate synthetase and the subsequent enzymes responsible for indole synthesis.

Data Presentation: Quantitative Effects of 6-Methyl-DL-Tryptophan

The following tables summarize the key quantitative findings from the early literature on the impact of 6-methyl-DL-tryptophan on tryptophan metabolism.

Table 1: Repressive Effect of Tryptophan Analogs on Anthranilate-Synthesizing Activity in Neurospora crassa

| Compound | Concentration (μmole/ml) | Anthranilate-Synthesizing Activity (mμmoles/mg dry wt/hr) |

| None (Control) | - | 125 |

| L-Tryptophan | 0.1 | ~0 |

| D-Tryptophan | 0.2 | 40 |

| 5-Methyl-DL-tryptophan | 0.2 | 55 |

| 6-Methyl-DL-tryptophan | 0.2 | 70 |

Data extracted from Lester, G. (1963). Regulation of early reactions in the biosynthesis of tryptophan in Neurospora crassa. Journal of Bacteriology, 85(2), 468–475.[1][2]

Table 2: Inhibition of Preformed Anthranilate-Synthesizing Activity by Tryptophan Analogs in Neurospora crassa

| Inhibitor | Concentration (M) | Percent Inhibition |

| L-Tryptophan | 5 x 10⁻⁵ | 80 |

| 4-Methyl-DL-tryptophan | 5 x 10⁻⁴ | 40 |

| 5-Methyl-DL-tryptophan | 5 x 10⁻⁴ | 50 |

| 6-Methyl-DL-tryptophan | 5 x 10⁻⁴ | 30 |

Data extracted from Lester, G. (1963). Regulation of early reactions in the biosynthesis of tryptophan in Neurospora crassa. Journal of Bacteriology, 85(2), 468–475.[1][2]

Table 3: Repressive Effect of Tryptophan Analogs on Indole-Synthesizing Activity in Neurospora crassa

| Compound | Concentration (μmole/ml) | Indole-Synthesizing Activity (mμmoles/mg dry wt/hr) |

| L-Tryptophan (growth-limiting) | 0.025 | 100 |

| L-Tryptophan (excess) | 0.25 | 10 |

| D-Tryptophan | 0.25 | 45 |

| 5-Methyl-DL-tryptophan | 0.25 | 50 |

| 6-Methyl-DL-tryptophan | 0.25 | 60 |

Data extracted from Lester, G. (1968). In vivo regulation of intermediate reactions in the pathway of tryptophan biosynthesis in Neurospora crassa. Journal of Bacteriology, 96(5), 1768–1773.[3]

Table 4: Influence of Tryptophan Analogs on Actinomycin Synthesis by Streptomyces parvulus

| Compound | Concentration (μg/ml) | Actinomycin Synthesis (% of Control) |

| α-Methyl-DL-tryptophan | 250 | 10 |

| 4-Methyl-DL-tryptophan | 500 | 50 |

| 5-Methyl-DL-tryptophan | 500 | 25 |

| 6-Methyl-DL-tryptophan | 500 | 75 |

Data extracted from Sivak, A., & Katz, E. (1962). Biosynthesis of the actinomycin chromophore. Influence of alpha-, 4-, 5-, and 6-methyl-DL-tryptophan on actinomycin synthesis. Biochimica et Biophysica Acta, 62, 80-90.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, reconstructed from the original publications.

Protocol 1: Assay for Anthranilate-Synthesizing Activity

This protocol is based on the methods described by Lester (1963).[1][2]

1. Preparation of Cell-Free Extracts:

-

Neurospora crassa mycelia were harvested, washed, and ground with alumina.

-

The resulting paste was extracted with 0.1 M phosphate buffer (pH 7.0).

-

The extract was centrifuged at 20,000 x g for 20 minutes, and the supernatant was used as the enzyme source.

2. Reaction Mixture:

-

0.5 ml of cell-free extract

-

1.0 μmole of chorismic acid

-

1.0 μmole of L-glutamine

-

10 μmoles of MgCl₂

-

50 μmoles of phosphate buffer (pH 7.0)

-

Tryptophan analogs were added at the concentrations indicated in Table 2.

-

Total volume was brought to 2.0 ml with distilled water.

3. Incubation and Measurement:

-

The reaction mixture was incubated at 37°C for 60 minutes.

-

The reaction was stopped by the addition of 0.5 ml of 10% trichloroacetic acid.

-

Anthranilic acid formed was extracted with ethyl acetate and measured spectrophotometrically at 320 mμ.

Protocol 2: In Vivo Assay for Indole-Synthesizing Activity

This protocol is based on the in vivo experiments conducted by Lester (1968).[3]

1. Culture Conditions:

-

A double mutant of Neurospora crassa (tr-2, tr-3), blocked in the first and last steps of tryptophan synthesis, was used.

-

Conidia were germinated in a minimal medium supplemented with varying concentrations of L-tryptophan or its analogs (as specified in Table 3).

2. Assay Procedure:

-

Germinated conidia were washed and resuspended in a buffer containing anthranilic acid.

-

The suspension was incubated at 30°C with shaking.

-

At various time intervals, aliquots were removed, and the cells were separated by centrifugation.

-

The supernatant was analyzed for the presence of indole.

3. Indole Determination:

-

Indole was extracted from the supernatant with toluene.

-

The toluene extract was reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in ethanol and HCl).

-

The intensity of the resulting red color was measured spectrophotometrically at 540 mμ to quantify the amount of indole produced.

Protocol 3: Assay for Actinomycin Synthesis

This protocol is derived from the work of Sivak and Katz (1962).[1][4]

1. Culture and Incubation:

-

Washed cells of Streptomyces parvulus were suspended in a production medium.

-

Tryptophan analogs were added to the cell suspensions at the concentrations indicated in Table 4.

-

The suspensions were incubated at 28°C for a specified period.

2. Extraction and Quantification of Actinomycin:

-

The mycelium was separated from the culture broth by filtration.

-

Actinomycin was extracted from both the mycelium and the broth using ethyl acetate.

-

The ethyl acetate extracts were combined, concentrated, and the actinomycin content was determined spectrophotometrically at 445 mμ.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key biological pathways and experimental processes described in these early studies.

Conclusion

The early studies on this compound were instrumental in establishing the principles of feedback inhibition and repression in amino acid biosynthesis. The quantitative data and methodologies from these foundational papers, as detailed in this guide, provided a robust framework for understanding how cells regulate their metabolic pathways. For contemporary researchers in drug development, revisiting these classic experiments can offer valuable insights into the fundamental mechanisms of enzyme regulation and provide a historical context for the ongoing search for novel therapeutic agents that target metabolic pathways. The legacy of this early work continues to inform our understanding of cellular control and provides a solid foundation for future discoveries.

References

- 1. Biosynthesis of the actinomycin chromophore. Influence of alpha-, 4-, 5-, and 6-methyl-DL-tryptophan on actinomycin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. REGULATION OF EARLY REACTIONS IN THE BIOSYNTHESIS OF TRYPTOPHAN IN NEUROSPORA CRASSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jst.go.jp [jst.go.jp]

- 4. Actinomycin synthesis in washed cells of Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Characteristics of 6-Methyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-L-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its structural modification, the addition of a methyl group at the 6th position of the indole ring, confers unique biochemical and pharmacological properties. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, with a focus on its chemical properties, biological activities, and its role as a modulator of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 218.25 g/mol | [1][2] |

| Melting Point | 292 °C | [1] |

| Boiling Point | 447.4 °C | [1] |

| Flash Point | 224.4 °C | [1] |

| CAS Number | 33468-34-7 | [1][2] |

| Appearance | White to yellow solid | [3] |

| Storage Temperature | 2°C - 8°C | [1] |

Biological Activity and Mechanism of Action

As a tryptophan analog, this compound exhibits a range of biological activities, primarily centered around its ability to interfere with tryptophan-metabolizing pathways. Its most notable activity is the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan catabolism.

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

The general workflow for assessing IDO1 inhibition is depicted below.

Signaling Pathway Interactions

The biological effects of this compound are mediated through its influence on several interconnected signaling pathways.

Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, the first step in this pathway. This leads to a decrease in the production of downstream metabolites such as kynurenine, kynurenic acid, and quinolinic acid. These metabolites have diverse biological roles, including immune modulation and neurotransmission.

Serotonin Pathway

A smaller fraction of tryptophan is metabolized via the serotonin pathway to produce the neurotransmitter serotonin and the hormone melatonin.[7] While the primary effect of this compound is on the kynurenine pathway, its inhibition of IDO1 can lead to increased availability of tryptophan for the serotonin pathway. This redirection of tryptophan metabolism may result in elevated serotonin levels.

Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that can be modulated by various tryptophan metabolites, including kynurenine.[8] By reducing the levels of kynurenine, this compound can indirectly influence AhR signaling. The activation of AhR is implicated in immune regulation and tumorigenesis. It is important to note that some tryptophan analogs may also directly interact with AhR.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Tryptophan levels can influence mTOR activity.[9] IDO1-mediated tryptophan depletion leads to the inhibition of mTOR signaling.[10] By preventing tryptophan depletion, this compound may help maintain mTOR activity in the tumor microenvironment, which could have complex effects on cancer cell growth and immune cell function.

Experimental Protocols

Synthesis of dl-6-Methyltryptophan

The following protocol is adapted from the work of Snyder and Pilgrim (1948).[11]

Materials:

-

6-Methylindole

-

Formaldehyde (37% solution)

-

Dimethylamine (40% solution)

-

Acetic acid

-

Methyl iodide

-

Sodium cyanide

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Gramine Synthesis: A mixture of 6-methylindole, formaldehyde, and dimethylamine in acetic acid is stirred at room temperature to yield 6-methylgramine.

-

Quaternary Salt Formation: 6-Methylgramine is treated with methyl iodide to form the corresponding quaternary methiodide.

-

Nitrile Synthesis: The quaternary salt is reacted with sodium cyanide to produce α-(6-methyl-3-indolyl)acetonitrile.

-

Malonic Ester Condensation: The nitrile is condensed with diethyl malonate in the presence of sodium ethoxide in ethanol.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid to yield dl-6-methyltryptophan.

-

Purification: The product is purified by recrystallization.

In Vitro IDO1 Inhibition Assay (Colorimetric)

This protocol is a general method for assessing IDO1 inhibition by measuring kynurenine production.[1][12]

Materials:

-

Recombinant human IDO1

-

L-tryptophan

-

This compound (or other inhibitors)

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and recombinant IDO1.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiate Reaction: Start the reaction by adding L-tryptophan to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding TCA.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Color Development: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measurement: Read the absorbance at 480 nm.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This protocol describes a method to evaluate the inhibitory effect of compounds on IDO1 activity in a cellular context.[2][13]

Materials:

-

HeLa cells

-

DMEM with 10% FBS and penicillin/streptomycin

-

Human interferon-gamma (IFN-γ)

-

This compound (or other inhibitors)

-

L-tryptophan

-

TCA

-

Ehrlich's reagent

-

96-well plate

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24 hours.

-

Inhibitor Treatment: Replace the medium with fresh medium containing IFN-γ, L-tryptophan, and varying concentrations of this compound.

-

Incubation: Incubate the plate for an additional 24-48 hours.

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes.

-

Centrifuge to remove precipitated proteins.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Read the absorbance at 480 nm.

-

-

Data Analysis: Determine the concentration of kynurenine from a standard curve and calculate the percent inhibition of IDO1 activity for each concentration of the inhibitor.

Conclusion

This compound is a valuable research tool for studying the roles of tryptophan metabolism in health and disease. Its ability to inhibit IDO1 and consequently modulate the kynurenine pathway, with potential downstream effects on serotonin synthesis, AhR signaling, and mTOR pathways, makes it a compound of significant interest for drug development, particularly in the fields of immuno-oncology and neuropharmacology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to investigate the multifaceted characteristics of this intriguing tryptophan analog. Further research is warranted to fully elucidate its specific inhibitory constants and its precise molecular interactions within these complex signaling networks.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin synthesis by two distinct enzymes in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Activation of the Ah receptor by tryptophan and tryptophan metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 12. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]